((1R,3S)-1-amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol
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Overview
Description
BMS-986104 is a novel sphingosine-1-phosphate receptor modulator developed by Bristol-Myers Squibb. It is primarily investigated for its potential therapeutic applications in autoimmune diseases and inflammatory conditions. This compound is designed to modulate the sphingosine-1-phosphate receptor, which plays a crucial role in immune cell trafficking and vascular integrity .
Preparation Methods
The synthesis of BMS-986104 involves several steps, including the preparation of key intermediates and their subsequent coupling. The general synthetic route includes:
Preparation of Intermediates: The synthesis begins with the preparation of key intermediates through various organic reactions such as alkylation, reduction, and cyclization.
Coupling Reactions: The intermediates are then coupled using specific reagents and conditions to form the final compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Chemical Reactions Analysis
BMS-986104 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Scientific Research Applications
BMS-986104 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study sphingosine-1-phosphate receptor modulation and its effects on cellular signaling pathways.
Biology: The compound is utilized in research to understand immune cell trafficking and its role in autoimmune diseases.
Medicine: BMS-986104 is being investigated for its potential therapeutic applications in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Industry: The compound’s unique properties make it a valuable candidate for developing new therapeutic agents targeting sphingosine-1-phosphate receptors
Mechanism of Action
BMS-986104 exerts its effects by modulating the sphingosine-1-phosphate receptor. This receptor is involved in the regulation of immune cell trafficking and vascular integrity. By binding to the receptor, BMS-986104 influences the signaling pathways that control lymphocyte migration and vascular permeability. This modulation helps reduce inflammation and immune cell infiltration in affected tissues .
Comparison with Similar Compounds
BMS-986104 is compared with other sphingosine-1-phosphate receptor modulators such as fingolimod and siponimod. Unlike fingolimod, which causes dose-dependent bradycardia, BMS-986104 demonstrates improved cardiovascular safety while maintaining equivalent efficacy. This makes BMS-986104 a unique and promising candidate for therapeutic applications .
Similar Compounds
Fingolimod: An approved sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: Another sphingosine-1-phosphate receptor modulator with applications in treating multiple sclerosis
Properties
CAS No. |
1622180-31-7 |
---|---|
Molecular Formula |
C22H35NO |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
[(1R,3S)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol |
InChI |
InChI=1S/C22H35NO/c1-2-3-4-5-6-17-7-8-19-14-20(10-9-18(19)13-17)21-11-12-22(23,15-21)16-24/h9-10,14,17,21,24H,2-8,11-13,15-16,23H2,1H3/t17-,21+,22-/m1/s1 |
InChI Key |
BPMMYKAHRIEVDH-VOQZNFBZSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1CCC2=C(C1)C=CC(=C2)[C@H]3CC[C@@](C3)(CO)N |
SMILES |
CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(CO)N |
Canonical SMILES |
CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(CO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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